![molecular formula C14H16N2O6 B5234928 methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)
methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes and signaling pathways involved in disease progression. This includes inhibition of the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, it has a wide range of potential applications in various fields of research. However, there are also limitations to its use. It can be toxic in high concentrations and may require specialized handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research involving methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate. One potential area of research is the development of novel pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound. Finally, there is potential for the development of new synthetic methods for the production of methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate, which may improve efficiency and reduce waste in the synthesis process.
Synthesemethoden
Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-nitrobenzoic acid with tetrahydrofuran-2-carboxylic acid, followed by the addition of methyl chloroformate and triethylamine. The resulting compound can be purified using column chromatography, yielding high purity methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
methyl 3-nitro-5-(oxolan-2-ylmethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h5-7,12H,2-4,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFMNNPFDGBHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
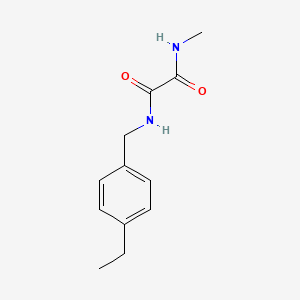
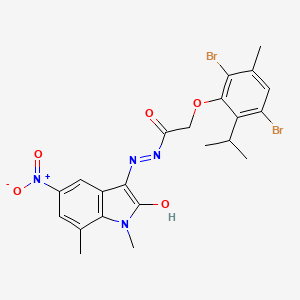
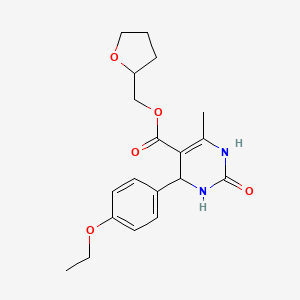
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
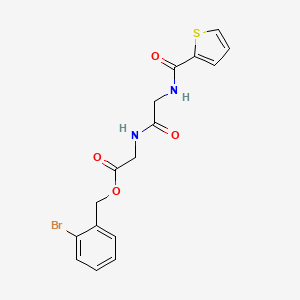
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
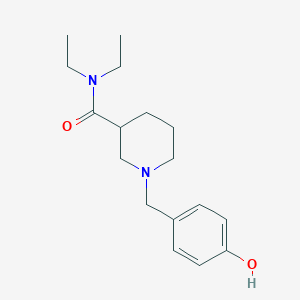
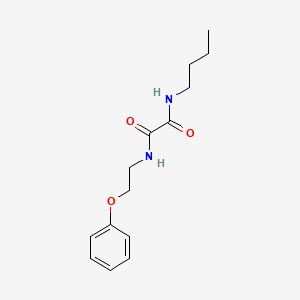
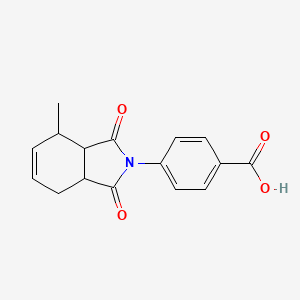
![1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
